mGluR1 Subtype Selectivity
CPCCOEt exhibits defined subtype selectivity, inhibiting glutamate-induced intracellular calcium increases at human mGluR1b (hmGluR1b) with an apparent IC50 of 6.5 μM, while showing no agonist or antagonist activity at five other mGluR subtypes (hmGluR2, -4a, -5a, -7b, -8a) up to 100 μM [1]. This defines a functional selectivity window exceeding 15-fold (100 μM tested vs. 6.5 μM IC50), establishing CPCCOEt as a reliable mGluR1-selective pharmacological tool in recombinant systems.
| Evidence Dimension | Subtype selectivity (functional antagonism) |
|---|---|
| Target Compound Data | IC50 = 6.5 μM at hmGluR1b |
| Comparator Or Baseline | No agonist or antagonist activity at hmGluR2, -4a, -5a, -7b, -8a up to 100 μM |
| Quantified Difference | Selectivity window >15-fold (100 μM tested vs. 6.5 μM IC50) |
| Conditions | Recombinant human mGluR subtypes expressed in mammalian cells; glutamate-induced intracellular calcium assay |
Why This Matters
This selectivity profile validates CPCCOEt as a mGluR1-specific probe, reducing experimental confounding from off-target mGluR activity when compared to broader-spectrum Group I antagonists.
- [1] Litschig S, Gasparini F, Rueegg D, Stoehr N, Flor PJ, Vranesic I, Prézeau L, Pin JP, Thomsen C, Kuhn R. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. Mol Pharmacol. 1999 Mar;55(3):453-61. PMID: 10051528. View Source
